molecular formula C18H14 B094221 2,7-Dimethylpyrene CAS No. 15679-24-0

2,7-Dimethylpyrene

Cat. No.: B094221
CAS No.: 15679-24-0
M. Wt: 230.3 g/mol
InChI Key: GSKHIRFMTJUBSM-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrene is an organic compound belonging to the polycyclic aromatic hydrocarbons family. It is characterized by a pyrene core with two methyl groups attached at the 2 and 7 positions. The molecular formula of this compound is C18H14, and it has a molecular weight of 230.3038 . This compound is primarily found in petroleum and coal tar and can be synthesized through various chemical processes .

Preparation Methods

The synthesis of 2,7-Dimethylpyrene can be accomplished through several steps starting with mesitylene. One of the improved synthetic routes involves the following steps :

    Bromination of Mesitylene: Mesitylene is brominated using two molar equivalents of N-bromosuccinimide to yield para-dibromomesitylene.

    Formation of Metacyclophane: The dibromomesitylene is converted into 5,13-dimethyl[2.2]-metacyclophane through a modified Wurtz reaction.

    Oxidation: The metacyclophane undergoes mild oxidation to produce 2,7-dimethyl-4,5,9,10-tetrahydropyrene.

    Dehydrogenation: The tetrahydropyrene is dehydrogenated over palladium on charcoal at 270°C to yield this compound.

Chemical Reactions Analysis

2,7-Dimethylpyrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyrene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions, leading to the formation of nitro and halogenated derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles under controlled temperature and pressure conditions. The major products formed from these reactions are typically oxidized, reduced, or substituted derivatives of this compound .

Scientific Research Applications

2,7-Dimethylpyrene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-Dimethylpyrene involves its interaction with molecular targets and pathways in biological systems. The presence of methyl substituents plays a key role in reducing the thermal severity required to initiate chemical reactions. This compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

2,7-Dimethylpyrene can be compared with other similar compounds, such as:

    Pyrene: The parent compound without methyl substituents.

    1,6-Dimethylpyrene: A similar compound with methyl groups at the 1 and 6 positions.

    1,8-Dimethylpyrene: A similar compound with methyl groups at the 1 and 8 positions.

The uniqueness of this compound lies in the specific positioning of the methyl groups, which influences its chemical reactivity and fluorescence properties .

Properties

IUPAC Name

2,7-dimethylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKHIRFMTJUBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166132
Record name 2,7-Dimethylpyrene
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Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15679-24-0
Record name 2,7-Dimethylpyrene
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Record name 2,7-Dimethylpyrene
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Record name 2,7-Dimethylpyrene
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Record name 2,7-dimethylpyrene
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Record name 2,7-DIMETHYLPYRENE
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Record name 2,7-Dimethylpyrene
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Melting Point

230 °C
Record name 2,7-Dimethylpyrene
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the methyl groups in 2,7-Dimethylpyrene during thermal reactions?

A1: Research suggests that the methyl groups in this compound play a crucial role in its thermal reactivity. They lower the temperature required to initiate reactions compared to unsubstituted pyrene. [] Specifically, the methyl groups facilitate various transformations, including methyl transfer and polymerization reactions, ultimately leading to the formation of complex mixtures of monomers, dimers, and trimers. [] This understanding is particularly relevant in contexts like the thermal polymerization of polycyclic aromatic hydrocarbons.

Q2: How does the reduction of this compound differ from that of unsubstituted pyrene?

A2: While both pyrene and this compound can undergo reduction with alkali metals, the outcomes can differ significantly, especially in strained systems. For instance, reducing strained pyrene derivatives like pyrenophane with lithium in THF doesn't simply yield typical anionic species. Instead, a new sigma bond forms, a phenomenon attributed to the system's attempt to avoid energetically unfavorable antiaromaticity. []

Q3: Are there efficient synthetic routes for producing this compound?

A3: Yes, several synthetic approaches to this compound exist. One method utilizes mesitylene as a starting material and proceeds through a series of steps, including the formation of a dithia intermediate. [] This method highlights the versatility in synthesizing substituted pyrenes. Another approach involves a concise four-step synthesis starting from readily available compounds. This method involves a Diels-Alder reaction with a dianhydride, followed by aromatization to afford this compound. []

Q4: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A4: Researchers often employ a combination of spectroscopic techniques to characterize this compound and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural elucidation, especially in tracking the complex mixture of products formed during thermal reactions. [] Mass spectrometry helps determine molecular weight and identify different oligomers formed during polymerization. [] Additionally, researchers utilize UV-Vis and fluorescence spectroscopy to study the electronic structure and excited state properties of these compounds. [] For instance, these techniques were employed to investigate the transannular interaction in pyrenophane by comparing its emission spectra and triplet state properties to those of this compound. []

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